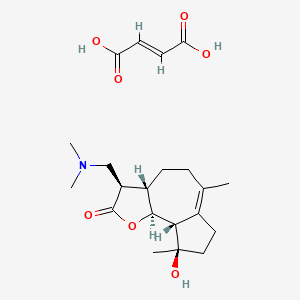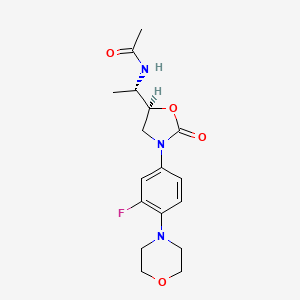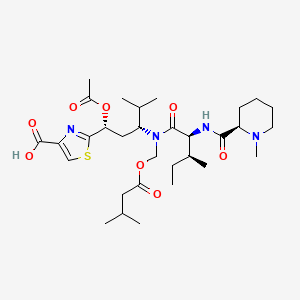
Tubulin polymerization-IN-38
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tubulin polymerization-IN-38 is a chemical compound known for its ability to inhibit the polymerization of tubulin, a protein that is essential for the formation of microtubules in cells. Microtubules play a crucial role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, this compound can disrupt these processes, making it a valuable tool in scientific research and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tubulin polymerization-IN-38 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route involves the use of isothiocyanates, which are known to interfere with the microtubule formation process . The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for research and therapeutic use.
Análisis De Reacciones Químicas
Types of Reactions
Tubulin polymerization-IN-38 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the compound, which may have different biological activities and properties.
Aplicaciones Científicas De Investigación
Tubulin polymerization-IN-38 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the mechanisms of tubulin polymerization and the effects of various inhibitors on this process.
Biology: It is used to investigate the role of microtubules in cellular processes and to study the effects of tubulin inhibition on cell division and intracellular transport.
Medicine: It has potential therapeutic applications in cancer treatment, as inhibiting tubulin polymerization can disrupt the division of cancer cells and induce apoptosis.
Industry: It is used in the development of new drugs and therapeutic agents, as well as in the production of research reagents and diagnostic tools.
Mecanismo De Acción
The mechanism of action of Tubulin polymerization-IN-38 involves its binding to the colchicine-sensitive site of tubulin, thereby inhibiting its polymerization into microtubules . This inhibition disrupts the formation of the mitotic spindle, which is essential for cell division, leading to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells. The molecular targets and pathways involved include the tubulin protein itself and various signaling pathways that regulate cell division and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Tubulin polymerization-IN-38 include:
Colchicine: A well-known tubulin polymerization inhibitor used in the treatment of gout and certain cancers.
Paclitaxel: A microtubule-stabilizing agent used in cancer therapy.
Vinblastine: A microtubule-destabilizing agent used in cancer treatment.
Uniqueness
This compound is unique in its specific binding to the colchicine-sensitive site of tubulin, which allows it to effectively inhibit tubulin polymerization and disrupt microtubule dynamics. This specificity makes it a valuable tool in research and potential therapeutic applications, as it can selectively target tubulin without affecting other cellular components.
Propiedades
Fórmula molecular |
C31H50N4O8S |
|---|---|
Peso molecular |
638.8 g/mol |
Nombre IUPAC |
2-[(1R,3R)-1-acetyloxy-4-methyl-3-[3-methylbutanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C31H50N4O8S/c1-9-20(6)27(33-28(38)23-12-10-11-13-34(23)8)30(39)35(17-42-26(37)14-18(2)3)24(19(4)5)15-25(43-21(7)36)29-32-22(16-44-29)31(40)41/h16,18-20,23-25,27H,9-15,17H2,1-8H3,(H,33,38)(H,40,41)/t20-,23+,24+,25+,27-/m0/s1 |
Clave InChI |
FPUIRXUNKYZNGB-WSXDNQGXSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N(COC(=O)CC(C)C)[C@H](C[C@H](C1=NC(=CS1)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]2CCCCN2C |
SMILES canónico |
CCC(C)C(C(=O)N(COC(=O)CC(C)C)C(CC(C1=NC(=CS1)C(=O)O)OC(=O)C)C(C)C)NC(=O)C2CCCCN2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


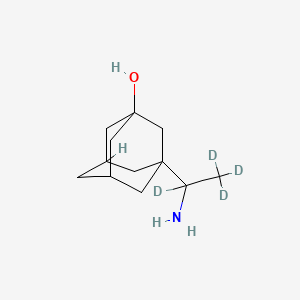
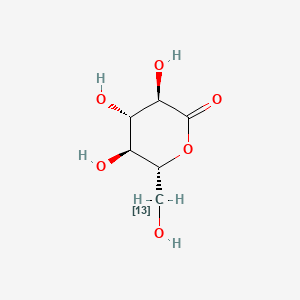
![N-[3-cyano-5-(cyclohexylmethyl)-6,6-dimethyl-4,7-dihydrothieno[3,2-c]pyridin-2-yl]-2-(4-sulfamoylphenyl)acetamide](/img/structure/B12413483.png)
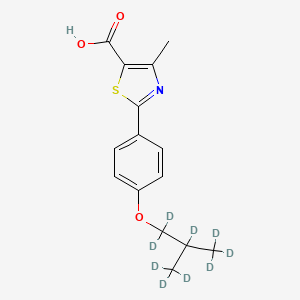
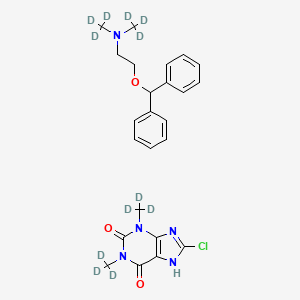
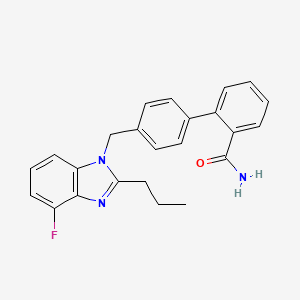
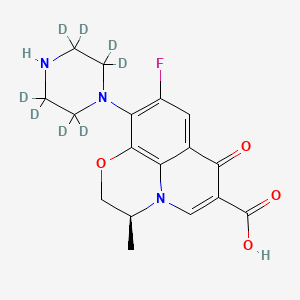
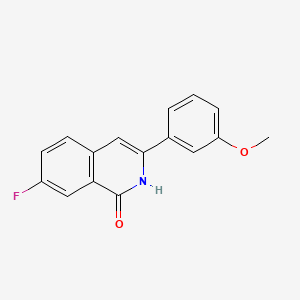
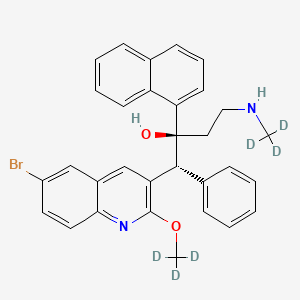
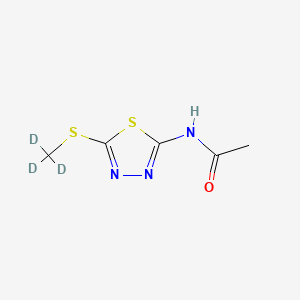
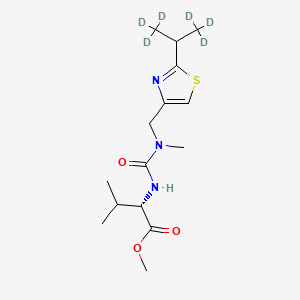
![1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5](/img/structure/B12413530.png)
